REACTION_CXSMILES
|
C[Si](Cl)(C)C.[BH4-].[Li+].[NH2:8][CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:10](O)=[O:11]>C1COCC1>[NH2:8][CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:10][OH:11] |f:1.2|
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CC(F)(F)F
|
Type
|
CUSTOM
|
Details
|
After stirring 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by cautious addition of MeOH (5 mL) dropwise
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue treated with potassium hydroxide (KOH) solution (20%, 6 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(CO)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.174 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |